molecular formula C7H8O2 B14310448 2-Cyclohexene-1,4-dione, 2-methyl- CAS No. 113436-11-6

2-Cyclohexene-1,4-dione, 2-methyl-

Cat. No.: B14310448
CAS No.: 113436-11-6
M. Wt: 124.14 g/mol
InChI Key: JHISVHDIJOSBDV-UHFFFAOYSA-N
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Description

2-Cyclohexene-1,4-dione, 2-methyl-: is an organic compound with a molecular formula of C7H8O2 It is a derivative of cyclohexene, featuring a dione functional group at the 1 and 4 positions, and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Cyclohexene-1,4-dione, 2-methyl- can be achieved through several synthetic routes. One common method involves the pyrolysis of appropriate precursors such as 2,3,4a,5,8,8a-hexahydro-5,8-methanonaphthoquinones . This process typically requires high temperatures and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 2-Cyclohexene-1,4-dione, 2-methyl- may involve large-scale pyrolysis processes, utilizing specialized equipment to maintain the necessary reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexene-1,4-dione, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohexene-1,4-dione, 2-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Cyclohexene-1,4-dione, 2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dione groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the methyl group may enhance its binding affinity to specific targets, modulating its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexene-1,4-dione, 2-methyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its significance in the field of organic chemistry.

Properties

CAS No.

113436-11-6

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-methylcyclohex-2-ene-1,4-dione

InChI

InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h4H,2-3H2,1H3

InChI Key

JHISVHDIJOSBDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CCC1=O

Origin of Product

United States

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